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molecular formula C8H8N2O2 B8598255 Methyl 6-vinylpyrimidine-4-carboxylate

Methyl 6-vinylpyrimidine-4-carboxylate

Cat. No. B8598255
M. Wt: 164.16 g/mol
InChI Key: FPIWKFKYCWHATA-UHFFFAOYSA-N
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Patent
US09212148B2

Procedure details

Tetrakis-(triphenylphosphine)palladium(0) (0.40 g, 5 mol %) was added to a solution of methyl 6-chloropyrimidine-4-carboxylate (1.24 g) in DME (35 mL) and the solution left to stir at room temperature (20 min.). K2CO3 (1.11 g, 1.2 eq.), water (10 mL) and 2,4,6-trivinylcyclotriboroxane-pyridine complex (1.93 g, 1.2 eq.) were then added to the solution and the resultant mixture heated at reflux (24 hrs). The mixture was then cooled to room temperature and extracted with diethyl ether (200 mL) and the extract washed with water (30 mL). The diethyl ether extract was dried over MgSO4 and then diluted with hexane (200 mL). The solution was filtered through aluminium oxide (6 g) and the eluent concentrated in vacuo to give a yellow oil. The oil was then subjected to silica gel chromatography (10-100% EtOAc/Pet ether) followed by reverse phase (C18) chromatography (40% MeCN/water) to yield methyl 6-vinylpyrimidine-4-carboxylate as a white solid (0.40 g, 34% yield). 1H NMR, 270 MHz (CDCl3): 9.29 (d, 1H, H-2, J=1.1 Hz), 7.99 (d, 1H, H-5, J=1.1 Hz), dd, 1H, H-A, J=10.4 and 17.3 Hz), 6.61 (dd, 1H, H-C, J=1.0 and 17.3 Hz), 5.81 (dd, 1H, H-B, J=1.0 and 10.4 Hz), 4.02 (s, 3H, —CH3). 13C NMR, 67.5 MHz (CDCl3): 164.79 (2C), 159.22 (2C), 134.71, 124.92, 117.71, 53.52. ESI-MS Expected for molecular ion C8H8N2O2=164.0586. Found M+H=165.0664.
[Compound]
Name
Tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.93 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Pet ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].O.B1(C=C)OB([CH:25]=[CH2:26])OB(C=C)O1.C1C=CN=CC=1>COCCOC.CC#N.O>[CH:25]([C:2]1[N:7]=[CH:6][N:5]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[CH:3]=1)=[CH2:26] |f:1.2.3,5.6,8.9|

Inputs

Step One
Name
Tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
1.24 g
Type
reactant
Smiles
ClC1=CC(=NC=N1)C(=O)OC
Name
Quantity
35 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
1.93 g
Type
reactant
Smiles
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
EtOAc Pet ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature (20 min.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution left
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (24 hrs)
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (200 mL)
WASH
Type
WASH
Details
the extract washed with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The diethyl ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
ADDITION
Type
ADDITION
Details
diluted with hexane (200 mL)
FILTRATION
Type
FILTRATION
Details
The solution was filtered through aluminium oxide (6 g)
CONCENTRATION
Type
CONCENTRATION
Details
the eluent concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=C)C1=CC(=NC=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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